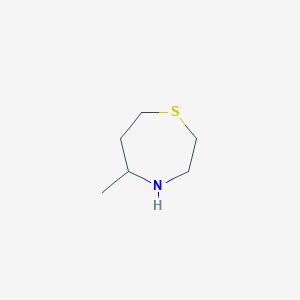

5-Methyl-1,4-thiazepane

概要

説明

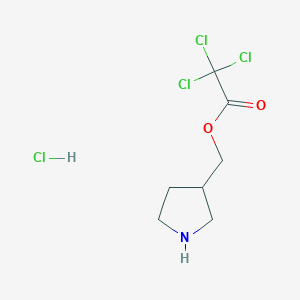

5-Methyl-1,4-thiazepane is a chemical compound with the molecular weight of 167.7 . It is also known as this compound hydrochloride .

Synthesis Analysis

The synthesis of 1,4-thiazepane derivatives, including this compound, involves synthetic approaches to the preparation of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines . The data on the synthesis and biological properties of these heterocycles over the past 10–15 years are presented with an emphasis on one-pot preparation procedures .Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code: 1S/C6H13NS.ClH/c1-6-2-4-8-5-3-7-6;/h6-7H,2-5H2,1H3;1H .Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 167.7 . The compound is stored at room temperature .科学的研究の応用

Synthesis and Characterization

5-Methyl-1,4-thiazepane and its derivatives, 1,4-thiazepanes, are significant due to their three-dimensional (3D) structure and underrepresentation in fragment screening libraries. They are recognized as new BET bromodomain ligands. A one-pot synthesis approach using α,β-unsaturated esters and 1,2-amino thiols has been developed to form 1,4-thiazepanones, which serve as precursors to 1,4-thiazepanes. This method provides efficient and readily diversified synthesis for library development and tolerates a broad scope of α,β-unsaturated esters. The resulting 1,4-thiazepanes have been characterized as new BET bromodomain ligands through protein-observed 19F NMR, indicating their potential in medicinal chemistry applications, specifically in the context of protein interaction modulation (Pandey et al., 2020).

Pharmacological and Biological Applications

1,4-Thiazepines derivatives, including this compound structures, have been recognized for their pharmacological importance. They have shown potential as novel anti-Trypanosoma brucei brucei agents, indicating their applicability in developing treatments for parasitic diseases. The activity of these compounds against Nippostrongylus brasiliensis, Caenorhabditis elegans (anthelmintic models), and Trypanosoma brucei brucei was evaluated, with certain derivatives demonstrating significant efficacy and selectivity, highlighting their therapeutic potential in infectious disease treatment (Vairoletti et al., 2019).

Anticancer Activities

Certain 1,4-thiazepane derivatives have been discovered as apoptosis inducers in cell- and caspase-based high-throughput screening (HTS) assays. These compounds have shown potent activity in growth inhibition assays and function as inhibitors of tubulin polymerization, indicating their potential as cancer therapeutics. The structure-activity relationship (SAR) studies have identified specific derivatives as highly potent apoptosis inducers, further emphasizing the role of this compound structures in anticancer drug development (Drewe et al., 2007).

Safety and Hazards

The safety information for 5-Methyl-1,4-thiazepane includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

作用機序

The specific effects of these compounds can vary widely depending on their exact structure and the presence of other functional groups. For example, benzodiazepines, which are a type of azepine, are well-known for their use in treating anxiety and insomnia due to their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain .

The pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted—can also vary. Factors that can influence these properties include the compound’s chemical structure, the route of administration, and individual patient characteristics .

The action environment, or how environmental factors influence a compound’s action, efficacy, and stability, is another important consideration. For example, factors such as pH, temperature, and the presence of other substances can affect a compound’s stability and how it interacts with its targets .

生化学分析

Biochemical Properties

5-Methyl-1,4-thiazepane plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to either inhibition or activation of the enzymes, thereby influencing the metabolic pathways they regulate. Additionally, this compound has been shown to bind with certain proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes. This, in turn, impacts cellular metabolism, as the altered gene expression can lead to changes in the production of metabolic enzymes and other proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules. For example, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins, leading to changes in transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish over time due to degradation . In vitro and in vivo studies have demonstrated that the compound’s impact on cellular processes can persist for several hours to days, depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing that it can alter the balance of metabolic intermediates and end products . Additionally, this compound can affect the activity of coenzymes and cofactors, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The localization of this compound within cells can influence its activity, as it may concentrate in areas where its target biomolecules are abundant .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity of this compound can be modulated by its subcellular distribution, as it may interact with different sets of biomolecules in different compartments .

特性

IUPAC Name |

5-methyl-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-6-2-4-8-5-3-7-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZGEWJZJFNIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCSCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)

![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)

![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)

![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)

![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)

![3-{[(2,4-Dichlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441779.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinylmethyl-ether hydrochloride](/img/structure/B1441781.png)

![3-[(2,3,5-Trimethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441782.png)

![4-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441783.png)

![3-[2-(2,3-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441785.png)

![3-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1441786.png)